molecular formula C7H5N5O2S B3056725 3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine CAS No. 73768-80-6

3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine

Cat. No.: B3056725
CAS No.: 73768-80-6
M. Wt: 223.21 g/mol
InChI Key: RYWUKFAXVSVNFV-UHFFFAOYSA-N
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Description

3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a triazole ring connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine typically involves the reaction of 3-nitropyridine-2-thiol with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine is unique due to its combined structural features of a nitro group, a triazole ring, and a sulfanyl linkage. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2S/c13-12(14)5-2-1-3-8-6(5)15-7-9-4-10-11-7/h1-4H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWUKFAXVSVNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363189
Record name 10H-052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73768-80-6
Record name 10H-052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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